molecular formula C8H12O2 B12449574 Ethyl hexadienoate

Ethyl hexadienoate

Cat. No.: B12449574
M. Wt: 140.18 g/mol
InChI Key: OZZYKXXGCOLLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl hexadienoate, also known as ethyl sorbate, is an ester with the molecular formula C₈H₁₂O₂. It is commonly used in the food industry as a flavoring agent due to its fruity aroma. The compound is derived from sorbic acid and ethanol, and it is known for its stability and pleasant odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadienoate can be synthesized through the esterification of sorbic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, this compound is produced using a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadienoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Sorbic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl hexadienoate primarily involves its hydrolysis to sorbic acid and ethanol. Sorbic acid is known for its antimicrobial properties, which inhibit the growth of mold, yeast, and fungi. The ester bond in this compound is susceptible to nucleophilic attack, leading to its hydrolysis under acidic or basic conditions .

Comparison with Similar Compounds

Ethyl hexadienoate can be compared with other esters such as ethyl acetate and methyl butyrate:

Uniqueness

This compound is unique due to its derivation from sorbic acid, which imparts antimicrobial properties. This makes it particularly valuable in food preservation and as a research compound for studying antimicrobial mechanisms .

Properties

IUPAC Name

ethyl hexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZYKXXGCOLLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862920
Record name Ethyl hexa-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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